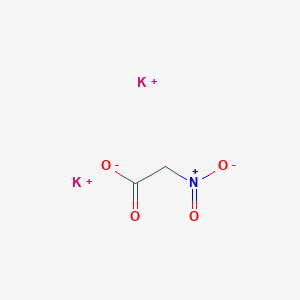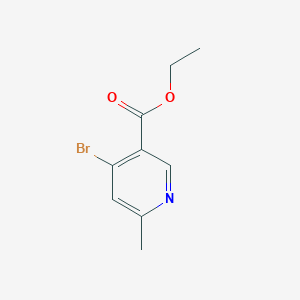
1,1'-Dimethyldibutylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Dimethyldibutylamine is an organic compound with the molecular formula C10H23N. It is a secondary amine characterized by the presence of two butyl groups and two methyl groups attached to the nitrogen atom. This compound is known for its applications in various chemical processes and industrial uses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1’-Dimethyldibutylamine can be synthesized through several methods. One common approach involves the reaction of dibutylamine with methyl iodide under basic conditions. The reaction typically proceeds as follows: [ \text{(CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{)}_2\text{NH} + \text{CH}_3\text{I} \rightarrow \text{(CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{)}_2\text{NCH}_3 + \text{HI} ]
Industrial Production Methods: Industrial production of 1,1’-Dimethyldibutylamine often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-Dimethyldibutylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The nitrogen atom in 1,1’-Dimethyldibutylamine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products:
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: N-alkylated or N-acylated derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-Dimethyldibutylamine finds applications in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as an intermediate in drug synthesis.
Industry: It is utilized in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,1’-Dimethyldibutylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical pathways. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their activity and function.
Vergleich Mit ähnlichen Verbindungen
1,1’-Dimethyldibutylamine can be compared with other similar compounds such as:
Dibutylamine: Lacks the methyl groups, making it less sterically hindered.
Dimethylbenzylamine: Contains a benzyl group instead of butyl groups, leading to different reactivity and applications.
Butylamine: A primary amine with only one butyl group, exhibiting different chemical properties.
Uniqueness: 1,1’-Dimethyldibutylamine is unique due to its specific structure, which imparts distinct steric and electronic properties. These characteristics make it valuable in specialized chemical reactions and industrial applications.
Eigenschaften
CAS-Nummer |
40221-44-1 |
|---|---|
Molekularformel |
C10H23N |
Molekulargewicht |
157.30 g/mol |
IUPAC-Name |
N-pentan-2-ylpentan-2-amine |
InChI |
InChI=1S/C10H23N/c1-5-7-9(3)11-10(4)8-6-2/h9-11H,5-8H2,1-4H3 |
InChI-Schlüssel |
ZZJKGVPMLGIOTF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)NC(C)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 4-[(1-cyclobutyl-4-oxo-6,7,8,9-tetrahydro-3aH-pyrazolo[3,4-c]quinolin-3-yl)methyl]pyridine-2-carboxylate](/img/structure/B12341223.png)
![ethyl N-[(2E)-3-oxo-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoyl]carbamate](/img/structure/B12341228.png)
![N'-[1-cyclopropyl-3-(2-fluoro-4-iodophenyl)-2,6-dioxo-1,3-diazinan-4-yl]-N,N-dimethylmethanimidamide](/img/structure/B12341233.png)


![4-(2-fluorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B12341241.png)
![[5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[3.1.1]heptanyl]azanium;chloride](/img/structure/B12341245.png)



![(2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-hydroxy-2-hydroxyiminoethanimidamide](/img/structure/B12341263.png)

